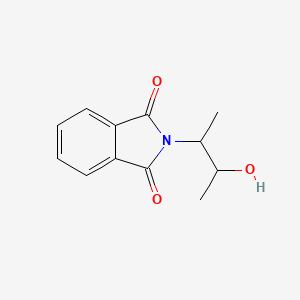

Phthalimide, N-(2-hydroxy-3-butyl)-

Description

Significance of the Phthalimide (B116566) Moiety as a Privileged Scaffold in Organic Synthesis

The phthalimide moiety is widely recognized as a "privileged scaffold" in organic and medicinal chemistry. nih.govrsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov Phthalimides are integral structural motifs found in a wide array of pharmaceuticals, natural products, agrochemicals, and functional materials like polymers and dyes. rsc.orgacs.org

The utility of the phthalimide core stems from its role as a versatile building block in organic transformations. rsc.orgacs.org Since its first application in the Gabriel synthesis by Siegmund Gabriel in 1887, the phthalimide structure has been a cornerstone for the synthesis of primary amines and other complex molecules. nih.gov Its rigid structure and defined stereochemical presentation allow for the predictable orientation of substituents, which is crucial in drug design and the synthesis of bioactive compounds. nih.gov The development of novel phthalimide-based compounds continues to be an active area of research, with applications ranging from anticancer and anti-inflammatory agents to antiviral and antidiabetic drugs. nih.gov

Foundational Reactivity and Structural Versatility of the Phthalimide Core

The chemical behavior of the phthalimide core is defined by its structural features, particularly the dicarboximide group attached to a benzene (B151609) ring. nih.gov This arrangement confers unique reactivity upon the molecule.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | isoindole-1,3-dione | nih.gov |

| Molecular Formula | C8H5NO2 | nih.govwikipedia.org |

| Molecular Weight | 147.13 g/mol | nih.gov |

| Acidity (pKa) | 8.3 | wikipedia.orgmasterorganicchemistry.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Synthesis of the Phthalimide Core: The most traditional and widely used method for synthesizing phthalimides is the dehydrative condensation of phthalic acid or, more commonly, phthalic anhydride (B1165640) with a primary amine at high temperatures. rsc.orgacs.orgwikipedia.orgorganic-chemistry.org This reaction is robust and provides a direct route to N-substituted phthalimides. organic-chemistry.org In recent decades, numerous alternative synthetic strategies have been developed to create functionalized phthalimides under milder conditions or via different mechanistic pathways. These include:

Metal-catalyzed methods : Palladium-catalyzed reactions, for instance, can be used for the aminocarbonylation of ortho-haloarenes or the cycloaddition of amides with difluorocarbene precursors. rsc.orgnih.govrsc.org Copper-catalyzed reactions have also been employed for the assembly of phthalimides from various starting materials. rsc.orgnih.gov

Metal-free methods : To offer a greener and more cost-effective approach, metal-free syntheses have been developed. acs.orgnih.gov These can involve organocatalysis, base- or acid-catalyzed methods, or multicomponent reactions using reagents like arynes and isocyanides. nih.govorganic-chemistry.orgorganic-chemistry.org

Key Reactivity: A defining feature of the phthalimide core is the acidity of the proton attached to the nitrogen atom (N-H). wikipedia.org The two adjacent carbonyl groups are strongly electron-withdrawing, which stabilizes the conjugate base (the phthalimide anion) through resonance. masterorganicchemistry.com This makes the N-H proton significantly more acidic (pKa ≈ 8.3) than that of a typical amine. wikipedia.orgmasterorganicchemistry.com

This acidity is the basis for the Gabriel Synthesis , a classic and reliable method for preparing primary amines. masterorganicchemistry.compearson.comlibretexts.org The process involves two main steps:

N-Alkylation : Phthalimide is first deprotonated by a base (e.g., potassium hydroxide (B78521) or potassium carbonate) to form potassium phthalimide. wikipedia.orgmasterorganicchemistry.com This highly nucleophilic anion then reacts with a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comnrochemistry.comorganic-chemistry.org A key advantage of this step is that the resulting N-alkylphthalimide is no longer nucleophilic, which prevents the over-alkylation that often plagues direct alkylation of amines. masterorganicchemistry.comorganic-chemistry.org

Cleavage : The primary amine is liberated from the N-alkylphthalimide intermediate. While this can be achieved with strong acid or base, the most common method is hydrazinolysis—reaction with hydrazine (B178648) (N₂H₄). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction proceeds under mild conditions and yields the desired primary amine along with a stable cyclic byproduct, phthalhydrazide. nrochemistry.com

The structural versatility of the phthalimide core allows for the introduction of a vast array of substituents onto the nitrogen atom, as seen in Phthalimide, N-(2-hydroxy-3-butyl)-, and onto the aromatic ring itself, making it a highly adaptable scaffold in synthetic chemistry. rsc.orgacs.org

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-(3-hydroxybutan-2-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H13NO3/c1-7(8(2)14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-8,14H,1-2H3 |

InChI Key |

VVHCBWKXCDNJQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving N 2 Hydroxy 3 Butyl Phthalimide and Analogs

Hydrolysis Pathways and Kinetics of N-Substituted Phthalimides

The hydrolysis of N-substituted phthalimides, which leads to the cleavage of the imide ring, can be catalyzed by both acids and bases. The kinetics and mechanisms of these reactions are significantly influenced by the nature of the substituent on the nitrogen atom and the reaction conditions.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of N-substituted phthalimides has been a subject of detailed kinetic studies. tandfonline.comtandfonline.com Research on compounds analogous to N-(2-hydroxy-3-butyl)phthalimide, such as N-(4-substituted arylthio)phthalimides, has revealed complex mechanistic pathways. tandfonline.comtandfonline.comresearchgate.net

In moderately acidic solutions, the hydrolysis typically proceeds through an A-2 mechanism. tandfonline.comtandfonline.comresearchgate.net This bimolecular mechanism involves the protonation of the carbonyl oxygen of the phthalimide (B116566), followed by a nucleophilic attack of a water molecule. The rate of this reaction is influenced by the concentration of the acid. However, as the acidity of the medium increases, a changeover to an A-1 mechanism is often observed. tandfonline.comtandfonline.comresearchgate.net In this unimolecular pathway, the protonated substrate undergoes a rate-determining dissociation to form a reactive intermediate, which then rapidly reacts with water.

The transition between these mechanisms can be identified by analyzing the relationship between the reaction rate and the acid concentration. For instance, studies on N-(4-methylphenylthio)phthalimide have shown rate maxima in perchloric and hydrochloric acid solutions, indicating a shift in the rate-determining step as the acid concentration changes. tandfonline.com The activation parameters, such as the entropy of activation (ΔS≠), also provide evidence for the operative mechanism. A-1 mechanisms are typically characterized by ΔS≠ values around 0 to -41.8 J K⁻¹mol⁻¹, whereas A-2 mechanisms exhibit more negative values, ranging from -62.8 to -125.5 J K⁻¹mol⁻¹. tandfonline.com

Table 1: Arrhenius Parameters for the Hydrolysis of N-(4-substituted arylthio) phthalimides

| Compound | Ea (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) | ΔG≠ (kJ/mol) |

|---|---|---|---|---|

| 4a (p-OCH₃) | 89.4 ± 2.1 | 86.8 ± 2.1 | -59.5 ± 6.4 | 105.5 ± 4.1 |

| 4b (p-CH₃) | 92.8 ± 1.2 | 90.2 ± 1.2 | -53.2 ± 3.7 | 106.8 ± 2.4 |

| 4c (p-Cl) | 93.3 ± 0.9 | 90.7 ± 0.9 | -57.4 ± 2.8 | 108.6 ± 1.8 |

Data sourced from a study on the acid-catalyzed hydrolysis of N-(4-substituted arylthio)phthalimides. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of N-substituted phthalimides under basic conditions generally involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the corresponding phthalamic acid derivative.

Kinetic studies on the hydrolysis of N-(2-hydroxyphenyl)phthalimide and N-(2-methoxyphenyl)phthalimide have provided insights into the influence of neighboring groups on the reaction rate. nih.govnih.gov The presence of a hydroxyl group in the ortho position of the N-phenyl ring can significantly affect the reaction pathway, as discussed in the following section.

Intramolecular Catalysis by Neighboring Functional Groups

The presence of a strategically positioned functional group within the N-substituent can lead to intramolecular catalysis, significantly accelerating the rate of hydrolysis. A prime example is the hydrolysis of N-(o-hydroxyphenyl)phthalimide. nih.gov In this molecule, the ortho-hydroxyl group can act as an intramolecular general base (IGB). nih.gov

In its ionized form (o-O⁻), this group can assist the attack of a water molecule on the carbonyl carbon of the imide. This IGB-assisted pathway results in a remarkable rate enhancement, reported to be over 8 x 10⁴-fold compared to the unassisted reaction. nih.gov In contrast, the methoxy (B1213986) analog, N-(o-methoxyphenyl)phthalimide, does not exhibit this dramatic rate increase, highlighting the specific role of the hydroxyl group. nih.gov

The cleavage of a monocationic amide formed from the reaction of N-(2-hydroxyphenyl)phthalimide with N-methylmorpholine also demonstrates intramolecular general base assistance from the 2'-O⁻ group. nih.govacs.org This assistance facilitates the attack of water on the carbonyl carbon of the cationic amide group. nih.govacs.org

The hydrolysis of phthalanilic acids, the ring-opened products of phthalimide hydrolysis, also showcases intramolecular catalysis. The undissociated carboxylic acid group can participate in the hydrolysis, with the rate-controlling step being the breakdown of the tetrahedral intermediate. rsc.org Computational studies on the cyclization of phthalanilic acid to N-phenylphthalimide in the presence of acetic acid have shown that the acetic acid molecule can act as a bifunctional catalyst, facilitating proton transfer in both the cyclization and dehydration steps. mdpi.com

Radical Reactions and Hydrogen Atom Transfer (HAT) Catalysis

N-substituted phthalimides, particularly those derived from N-hydroxyphthalimide (NHPI), are precursors to highly reactive radical species that can participate in a variety of chemical transformations. These reactions are of great interest for their applications in C-H functionalization and other synthetic methodologies.

Generation and Reactivity of Phthalimide-N-oxyl (PINO) Radicals from N-Hydroxyphthalimide Precursors

The key reactive species in many radical reactions involving NHPI is the phthalimide-N-oxyl (PINO) radical. tandfonline.comacs.orgnih.govacs.orgresearchgate.netacs.orgnsf.govresearchgate.netchemrxiv.org PINO is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a wide range of organic substrates. tandfonline.comacs.orgnih.govresearchgate.netnsf.govchemrxiv.orgwikipedia.org The bond dissociation energy of the O-H bond in NHPI is in the range of 88-90 kcal/mol, which makes the PINO radical a selective oxidant. wikipedia.org

PINO radicals can be generated from NHPI through various methods, including:

Reaction with metal co-catalysts: Transition metal salts, such as those of cobalt, are commonly used to generate PINO radicals. tandfonline.com

Reaction with organic oxidants: Compounds like lead tetraacetate and sodium periodate (B1199274) can oxidize NHPI to the PINO radical. tandfonline.comresearchgate.net

Electrochemical oxidation: Anodic oxidation of NHPI provides a clean and efficient method for generating PINO radicals. acs.orgacs.org

Once generated, the PINO radical can initiate radical chain reactions. A crucial step in these processes is the HAT reaction from a suitable C-H bond of a substrate to the PINO radical. acs.orgnih.gov The reactivity of the PINO radical in HAT reactions is influenced by both steric and electronic factors of the substrate, as well as the reaction medium. acs.orgnih.gov For instance, the presence of Brønsted or Lewis acids can significantly deactivate C-H bonds that are alpha to an amide nitrogen. acs.orgnih.gov

Table 2: Second-order HAT rate constants (kHAT) for the reaction of electrochemically generated N-oxyl radicals with 1-phenylethanol.

| N-oxyl Radical | kHAT (M⁻¹s⁻¹) |

|---|---|

| PINO | 24.3 |

| SINO | 97.2 |

Data sourced from a comparative electrochemical analysis. chemrxiv.org

The versatility of PINO-based catalytic systems has been demonstrated in the oxidation of a wide array of organic compounds, including hydrocarbons, alcohols, ethers, and amides. tandfonline.comacs.org

Decarboxylative Radical Fragmentation Pathways in N-(Acyloxy)phthalimides

N-(Acyloxy)phthalimides, which can be considered derivatives of N-(2-hydroxy-3-butyl)phthalimide where the hydroxyl group is acylated, serve as excellent precursors for alkyl radicals through a decarboxylative fragmentation process. nih.govorganic-chemistry.orgbohrium.comresearchgate.netnih.gov These compounds, also known as NHPI esters, can undergo single-electron reduction to form a radical anion, which then rapidly fragments, releasing carbon dioxide and a carbon-centered radical. researchgate.net

This radical generation strategy has been widely employed in various synthetic transformations, including:

Intramolecular arene alkylation: Visible light photoredox catalysis using an organic photocatalyst can initiate the decarboxylative fragmentation of N-(acyloxy)phthalimides, leading to the formation of alkyl radicals that can undergo intramolecular cyclization onto an aromatic ring. nih.gov

Radical cascade reactions: Photoinduced radical cascade reactions of N-(acyloxy)phthalimides with suitable acceptors, such as N'-arylidene-N-acryloyltosylhydrazides, provide a pathway to complex heterocyclic structures like alkylated pyrazolones. organic-chemistry.orgbohrium.comnih.gov These reactions can often be performed under mild, transition-metal-free conditions. organic-chemistry.orgbohrium.comnih.gov

The formation of an electron donor-acceptor (EDA) complex between the N-(acyloxy)phthalimide and a suitable donor system can facilitate the initial single-electron transfer step under visible light irradiation. organic-chemistry.orgbohrium.comnih.gov This approach avoids the need for expensive photocatalysts and enhances the sustainability of the synthetic method. organic-chemistry.orgbohrium.comnih.gov

Hydrogen Atom Abstraction Mechanisms in PINO-Mediated Reactions

The phthalimide N-oxyl (PINO) radical is a potent hydrogen atom transfer (HAT) catalyst, typically generated from N-hydroxyphthalimide (NHPI). nih.govacs.orgnsf.gov The PINO radical is capable of abstracting hydrogen atoms from substrates with relatively weak C-H bonds. chemrxiv.org This process is central to many catalytic oxidation reactions. nih.govacs.org The generation of the PINO radical can be achieved through various methods, including the use of co-catalysts like cobalt(II) acetate (B1210297) under aerobic conditions. nsf.gov In this system, Co(II) is believed to react with oxygen to form a species that abstracts a hydrogen atom from NHPI to generate the PINO radical. nsf.gov

The reactivity of the PINO radical in HAT reactions is influenced by thermodynamic factors, specifically the bond dissociation enthalpy (BDE) of the N-O-H bond in the parent N-hydroxyphthalimide. nsf.gov The relatively low BDE of this bond makes the PINO radical a selective oxidant. nsf.gov Kinetic studies on the reactions of the PINO radical with various substrates, such as activated phenols, have provided insights into the mechanism of hydrogen atom transfer. These studies suggest that the reaction proceeds via a HAT mechanism that can have a significant degree of charge transfer in the transition state. researchgate.net The efficiency of these reactions can be influenced by factors such as the solvent and the electronic properties of the substrate. researchgate.net

While these studies provide a general understanding of PINO-mediated HAT reactions, specific investigations involving N-(2-hydroxy-3-butyl)phthalimide as either the substrate or a modulator of PINO activity are not described in the available literature. The presence of the hydroxyl group and the butyl chain on the nitrogen substituent could potentially influence the compound's interaction with PINO or its own susceptibility to hydrogen abstraction, but experimental data is lacking.

Photoinduced Electron Transfer (PET) Chemistry

The photochemistry of phthalimides is rich and varied, with photoinduced electron transfer (PET) being a prominent reaction pathway. beilstein-journals.orgjcu.edu.au Phthalimides are effective electron acceptors in their excited states and can react with a variety of electron donors. beilstein-journals.orgresearchgate.net The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the excitation energy of the phthalimide and the redox potentials of the donor and acceptor. jcu.edu.au

Intermolecular Photoadditions Involving Phthalimides (e.g., with Alcohols, Alkenes, Amines)

The excited state of the phthalimide chromophore can undergo intermolecular addition reactions with various organic molecules, including alcohols, alkenes, and amines. researchgate.netresearchgate.net These reactions are often initiated by a PET from the substrate to the excited phthalimide, generating a radical ion pair. jcu.edu.au The subsequent steps can involve proton transfer, radical coupling, or other transformations to yield the final addition products. jcu.edu.au For instance, the photoaddition of alcohols to phthalimides can lead to the formation of hydroxyphthalimidine derivatives. researchgate.net Similarly, photoreactions with alkenes can result in the formation of various cycloadducts or addition products, depending on the nature of the alkene and the reaction conditions. researchgate.net Amines, being potent electron donors, can also readily engage in PET reactions with excited phthalimides. beilstein-journals.orgnih.gov

Specific studies on the intermolecular photoadditions of N-(2-hydroxy-3-butyl)phthalimide with alcohols, alkenes, or amines have not been reported. The presence of the hydroxyl group in the N-substituent could potentially lead to intramolecular photoreactions or influence the course of intermolecular processes, but such reactivity remains to be experimentally explored.

Photoreduction Pathways of N-Substituted Phthalimides

In the presence of suitable hydrogen donors, N-substituted phthalimides can undergo photoreduction. researchgate.net This process typically involves the abstraction of a hydrogen atom by the excited phthalimide from the donor molecule. For example, irradiation of N-alkylphthalimides in hydrogen-donating solvents can lead to the formation of photoreduction products. researchgate.net The efficiency of photoreduction can be influenced by the nature of the N-substituent and the hydrogen-donating ability of the solvent or other species present in the reaction mixture.

Detailed photoreduction pathways for N-(2-hydroxy-3-butyl)phthalimide are not documented. The hydroxyl group within the N-substituent could potentially act as an intramolecular hydrogen donor, leading to specific photoreduction products, but this has not been investigated.

Photodecarboxylative Addition Reactions

A significant body of research exists on the photodecarboxylative addition of carboxylates to phthalimides. researchgate.netnih.govnih.gov This reaction, often initiated by PET from the carboxylate to the excited phthalimide, results in the formation of a radical ion pair. rsc.org Subsequent decarboxylation of the carboxylate radical anion generates an alkyl or aryl radical, which then adds to the phthalimide radical anion, ultimately leading to the formation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxyphthalimidines). researchgate.netnih.gov These reactions have been shown to be synthetically useful for the formation of C-C bonds. nih.gov The efficiency and outcome of these reactions can be influenced by factors such as the solvent, pH, and the nature of the carboxylate and the phthalimide. nih.govrsc.org

While this is a well-established reaction for the phthalimide class, there are no specific reports on the photodecarboxylative addition reactions involving N-(2-hydroxy-3-butyl)phthalimide as the phthalimide component.

Electrochemical Reaction Pathways of Phthalimide Derivatives

The electrochemical properties of phthalimide derivatives have been studied, particularly in the context of generating reactive intermediates. chemrxiv.orgacs.org These studies often focus on N-hydroxyphthalimide and its role in electrocatalytic processes.

Electrocatalytic Generation of Reactive Intermediates (e.g., PINO)

The electrochemical generation of the PINO radical from N-hydroxyphthalimide is a key process in many electrocatalytic oxidation reactions. chemrxiv.orgacs.org This process is often promoted by the presence of a base and is proposed to occur via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. chemrxiv.org The generated PINO radical can then act as a redox mediator, facilitating the oxidation of various organic substrates. acs.org The stability of the PINO radical under electrochemical conditions is a critical factor, as it can undergo decomposition pathways. chemrxiv.org

The electrochemical behavior of N-(2-hydroxy-3-butyl)phthalimide has not been specifically investigated. It is not N-hydroxyphthalimide, the direct precursor to the catalytically active PINO radical. Therefore, its role in the electrocatalytic generation of reactive intermediates like PINO would be indirect at best, potentially as a substrate or an additive influencing the reaction environment. However, without experimental data, any proposed role remains speculative. The generation of other reactive intermediates from the electrochemical transformation of N-(2-hydroxy-3-butyl)phthalimide itself is also an un-explored area of research. nih.govnih.gov

Electrochemical Oxidation and Reduction Mechanisms at Electrode Surfaces

The electrochemical behavior of N-substituted phthalimides is a subject of significant interest, particularly in the context of organic synthesis and materials science. The reactivity is largely centered on the phthalimide moiety and can be influenced by the nature of the N-substituent.

The electrochemical oxidation of phthalimide derivatives often involves the phthalimide ring system itself or functional groups on the substituent. For instance, in the absence of more easily oxidizable groups, the phthalimide ring can undergo oxidation at high potentials. However, in the context of N-(2-hydroxy-3-butyl)phthalimide, the secondary alcohol group is a potential site for oxidation.

Conversely, the electrochemical reduction of phthalimides is well-characterized. These compounds typically undergo reversible one-electron reduction to form a stable radical anion. This process is often studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov The stability of the resulting radical anion makes phthalimides useful as electron-accepting materials. nih.gov The introduction of different substituents on the nitrogen atom can modulate the reduction potential.

In a related context, the electrochemical behavior of N-hydroxyphthalimide (NHPI) is of particular importance as it can be electrochemically oxidized to the phthalimide N-oxyl (PINO) radical. acs.orgnih.gov This radical is a potent hydrogen atom transfer (HAT) catalyst. acs.orgnih.gov The generation of PINO is often promoted by the presence of a base. acs.orgnih.gov While N-(2-hydroxy-3-butyl)phthalimide lacks the N-hydroxy group, the principles of electron transfer at electrode surfaces are broadly applicable to the phthalimide core.

Anodic oxidation of phthalimides can also lead to ring-opening reactions, such as an electrooxidative Hofmann rearrangement, to produce anthranilate derivatives. acs.org This reaction typically proceeds in the presence of a mediator, such as a bromide anion, which is first oxidized to bromine. acs.org The bromine then reacts with the phthalimide to form an N-bromo intermediate, which subsequently undergoes rearrangement. acs.org

The table below summarizes the electrochemical data for some phthalimide derivatives, illustrating how substituents can influence their redox properties.

| Compound Name | Half-wave Potential (E₁/₂) vs. Fc⁺/Fc | Method | Conditions |

| N-Hydroxyphthalimide (in presence of 2,6-lutidine) | +0.39 V | Cyclic Voltammetry | MeCN |

| Tetrabutylammonium phthalimide-N-oxide | +0.07 V | Cyclic Voltammetry | MeCN, 0.1 V s⁻¹ |

Data sourced from studies on N-hydroxyphthalimide and its salt. acs.org

Specific Reactivity Associated with the Hydroxyl Group on the N-Alkyl Chain

The presence of a hydroxyl group on the N-alkyl chain of a phthalimide introduces a key functional group that can participate in a variety of reactions. This is a defining feature of N-(2-hydroxy-3-butyl)phthalimide.

A significant aspect of the chemistry of N-(hydroxyalkyl)phthalimides is the potential for intramolecular hydrogen bonding between the hydroxyl group and one of the carbonyl oxygen atoms of the phthalimide moiety. This interaction can have a profound effect on the conformation of the molecule and the reactivity of both the hydroxyl group and the phthalimide ring.

In a study of N-[2-(2-hydroxyethoxy)phenethyl]phthalimide, crystallographic data confirmed the presence of an intramolecular O-H···O hydrogen bond. nih.gov This type of interaction can influence the acidity of the hydroxyl proton, the nucleophilicity of the hydroxyl oxygen, and the reactivity of the carbonyl groups.

The formation of such a hydrogen bond can:

Decrease the acidity of the hydroxyl group: By donating electron density to the hydrogen atom, the carbonyl oxygen makes the proton less likely to be abstracted by a base.

Influence the stereochemical outcome of reactions: By locking the conformation of the N-alkyl chain, the intramolecular hydrogen bond can direct the approach of reagents to a specific face of the molecule.

Affect spectroscopic properties: The O-H stretching frequency in the infrared spectrum would be shifted to a lower wavenumber, and the chemical shift of the hydroxyl proton in the ¹H NMR spectrum would be affected.

While direct experimental data for N-(2-hydroxy-3-butyl)phthalimide is not presented, the structural similarity to other N-(hydroxyalkyl)phthalimides strongly suggests that it would also exhibit intramolecular hydrogen bonding. The five-membered ring formed by the hydrogen bond (including H, O, C, C, and the imide N) is a favorable conformation. This interaction would be a key factor in understanding its reactivity in various chemical transformations.

Spectroscopic and Advanced Analytical Characterization of N 2 Hydroxy 3 Butyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules, including N-(2-hydroxy-3-butyl)phthalimide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the various hydrogen and carbon atoms within the N-(2-hydroxy-3-butyl)phthalimide molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus.

In a typical ¹H NMR spectrum, the aromatic protons of the phthalimide (B116566) ring appear in the downfield region, usually between 7.7 and 7.9 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl groups. The protons of the butyl side chain resonate at higher fields. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) typically appear around 3.6-3.8 ppm. The methine proton attached to the hydroxyl-bearing carbon (CH-OH) and the adjacent methine proton (CH-CH₃) would have distinct chemical shifts influenced by their neighboring groups. The terminal methyl protons (CH₃) would be found at the highest field, typically below 1.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the phthalimide group are highly deshielded and appear significantly downfield, often in the range of 168 ppm. The aromatic carbons of the phthalimide ring show signals between approximately 123 and 134 ppm. The carbons of the butyl side chain resonate at higher fields, with the carbon bearing the hydroxyl group (C-OH) appearing around 68-72 ppm and the other aliphatic carbons at progressively higher fields.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N-(2-hydroxy-3-butyl)phthalimide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic Protons | 7.7 - 7.9 | 123 - 134 |

| Phthalimide Carbonyl Carbons | - | ~168 |

| N-CH₂ | 3.6 - 3.8 | ~40-45 |

| CH-OH | ~3.5-4.0 | ~68-72 |

| CH-CH₃ | ~1.5-2.0 | ~30-35 |

| CH₃ | ~0.9 | ~10-15 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

To further confirm the structural assignment and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments reveal the coupling relationships between protons on adjacent carbons. For N-(2-hydroxy-3-butyl)phthalimide, a COSY spectrum would show correlations between the N-CH₂ protons and the adjacent CH-OH proton, as well as between the CH-OH proton and the neighboring CH-CH₃ proton, and so on, thus confirming the connectivity of the butyl side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of protons, which is crucial for determining the molecule's preferred conformation. For instance, NOESY can reveal spatial relationships between the protons of the butyl side chain and the aromatic protons of the phthalimide ring, offering insights into the rotational freedom and orientation of the side chain relative to the planar phthalimide moiety.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman analysis, probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum of N-(2-hydroxy-3-butyl)phthalimide is characterized by several key absorption bands. A strong, broad band in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The characteristic symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the imide ring appear as strong absorptions around 1770 and 1700 cm⁻¹, respectively. The C-N stretching vibration is typically observed in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretching bands are also visible in the Raman spectrum, the symmetric vibrations of the aromatic ring are often more intense.

Table 2: Characteristic Vibrational Frequencies for N-(2-hydroxy-3-butyl)phthalimide

| Functional Group | FT-IR Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3400-3500 (broad) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| C=O (asymmetric) | ~1770 | Stretching |

| C=O (symmetric) | ~1700 | Stretching |

| C-N | 1300-1400 | Stretching |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Studies

UV-Visible absorption and fluorescence emission spectroscopy are powerful tools for investigating the electronic properties of molecules.

The UV-Visible absorption spectrum of N-(2-hydroxy-3-butyl)phthalimide in a suitable solvent like ethanol (B145695) or methanol (B129727) typically shows absorption bands in the ultraviolet region. These absorptions correspond to π→π* and n→π* electronic transitions within the phthalimide chromophore. The phthalimide ring system is the primary absorber of UV light in this molecule.

Upon excitation with UV light, N-(2-hydroxy-3-butyl)phthalimide can exhibit fluorescence, which is the emission of light as the molecule returns from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (appears at longer wavelengths) relative to the absorption.

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the solvent polarity and the presence of quenchers. Studies on related N-substituted phthalimides have shown that the nature of the substituent can significantly impact the fluorescence properties.

Table 3: Representative Photophysical Data for N-(2-hydroxy-3-butyl)phthalimide

| Parameter | Value |

| Absorption Maximum (λabs) | ~290-300 nm |

| Emission Maximum (λem) | ~350-400 nm |

| Fluorescence Quantum Yield (Φf) | Varies with solvent |

Luminescence quenching experiments are performed to understand the mechanisms by which the excited state of a fluorophore is deactivated. In these experiments, a second chemical species, known as a quencher, is added to the solution containing the fluorescent molecule. The quencher can deactivate the excited state of the fluorophore through various mechanisms, such as collisional quenching, energy transfer, or electron transfer, leading to a decrease in the fluorescence intensity.

By analyzing the quenching data, for example, using the Stern-Volmer equation, researchers can gain insights into the accessibility of the fluorophore to the quencher and the dynamics of the quenching process. For N-(2-hydroxy-3-butyl)phthalimide, such studies could involve quenching by species like iodide ions or amines to probe the nature of its excited state and its interactions with its molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the precise determination of the molecular mass of a compound, typically with an accuracy of less than 5 ppm. nih.govub.edu This level of precision is crucial for confirming the identity of a synthesized molecule like N-(2-hydroxy-3-butyl)phthalimide and distinguishing it from other potential isomers or byproducts.

For N-(2-hydroxy-3-butyl)phthalimide, the molecular formula is C₁₂H₁₅NO₃. HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ ions. The theoretical exact masses of these species provide a benchmark for experimental results.

Interactive Table 1: Theoretical HRMS Data for N-(2-hydroxy-3-butyl)phthalimide

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₁₅NO₃ | [M+H]⁺ | 222.1125 |

| [M+Na]⁺ | 244.0944 | |

| [M+K]⁺ | 260.0683 |

Beyond determining the molecular mass, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation. The fragmentation pathways of N-substituted phthalimide derivatives have been studied, revealing characteristic cleavage patterns. xml-journal.net The fragmentation of N-(2-hydroxy-3-butyl)phthalimide is expected to proceed through several key pathways, primarily involving the substituent chain and the stable phthalimide core.

Common fragmentation behavior for N-substituted phthalimides includes the cleavage of the bond connecting the substituent to the nitrogen atom and subsequent fragmentations of the phthalimide ring, such as the loss of carbon monoxide (CO). xml-journal.net For the specific side chain of N-(2-hydroxy-3-butyl)phthalimide, characteristic losses would include the neutral loss of water (H₂O) from the hydroxyl group and various cleavages of the butyl chain.

Interactive Table 2: Predicted Major HRMS/MS Fragments of N-(2-hydroxy-3-butyl)phthalimide ([M+H]⁺, m/z 222.1125)

| Proposed Fragment (m/z) | Formula | Description of Loss | Structural Assignment |

|---|---|---|---|

| 204.0919 | C₁₂H₁₃NO₂⁺ | Loss of H₂O | Ion resulting from dehydration of the hydroxyl group. |

| 176.0968 | C₁₀H₁₂NO₂⁺ | Loss of C₂H₄ (ethene) | Cleavage within the butyl side chain. |

| 164.0601 | C₈H₇O₂NNa⁺ | Cleavage of the C-N bond (as sodium adduct) | Phthalimide moiety with sodium. |

| 148.0444 | C₈H₆NO₂⁺ | Cleavage of the C-N bond | Protonated phthalimide moiety. |

| 133.0284 | C₇H₅O₂⁺ | Loss of CO from phthalimide fragment | Fragment from the phthalimide ring. |

| 105.0335 | C₇H₅O⁺ | Loss of CO from m/z 133.0284 | Benzoyl cation. |

| 77.0386 | C₆H₅⁺ | Loss of CO from m/z 105.0335 | Phenyl cation. |

X-ray Diffraction for Solid-State Molecular Structure and Conformation Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its packing within the crystal lattice.

While a specific crystal structure for N-(2-hydroxy-3-butyl)phthalimide has not been reported in the Cambridge Structural Database, the analysis of closely related N-substituted phthalimide derivatives provides a strong basis for predicting its solid-state characteristics. nih.gov Studies on compounds like N-Crotylphthalimide and N-(2-Phenethyl)phthalimide reveal common structural motifs. researchgate.netresearchgate.net Typically, the phthalimide ring system is essentially planar, with the substituent at the nitrogen atom often adopting a conformation that minimizes steric hindrance, frequently orienting it nearly orthogonally to the phthalimide plane. researchgate.net

Interactive Table 3: Typical Crystallographic Data for Related N-Substituted Phthalimide Derivatives

| Parameter | N-Crotylphthalimide researchgate.net | N-(2-Phenethyl)phthalimide researchgate.net |

|---|---|---|

| Formula | C₁₂H₁₁NO₂ | C₁₆H₁₃NO₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.1880 (4) | 28.3243 (9) |

| b (Å) | 12.0830 (5) | 11.4545 (3) |

| c (Å) | 10.8080 (5) | 7.6680 (2) |

| β (°) | 110.431 (4) | 90 |

| V (ų) | 1002.03 (8) | 2487.81 (12) |

| Z | 4 | 8 |

Data presented is for comparative purposes to illustrate typical values for this class of compounds.

Based on these related structures, the conformation of N-(2-hydroxy-3-butyl)phthalimide in the solid state would feature a planar phthalimide core. The flexible hydroxybutyl side chain would adopt a low-energy conformation, likely stabilized by the formation of intermolecular hydrogen bonds via its hydroxyl group, which would be the primary determinant of the crystal packing arrangement.

Computational and Theoretical Chemistry Studies of N 2 Hydroxy 3 Butyl Phthalimide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to model the electronic structure and properties of molecular systems. wikipedia.org DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for molecules of this size. wikipedia.orgresearchgate.net These calculations are foundational for determining the molecule's preferred three-dimensional shape, spectroscopic characteristics, and electronic behavior.

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For N-(2-hydroxy-3-butyl)phthalimide, a key structural feature is the flexible N-(2-hydroxy-3-butyl) side chain. Rotation around the single bonds (C-C, C-N, and C-O) within this chain gives rise to multiple possible conformers.

Table 1: Key Dihedral Angles for Conformational Analysis This table presents a hypothetical set of dihedral angles that would be investigated during the conformational analysis of the hydroxyalkyl chain. The actual values would be determined through quantum chemical calculations.

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| O-C-C-N | Defines the position of the hydroxyl group relative to the phthalimide (B116566) ring. | Influences potential for intramolecular hydrogen bonding. |

| C-C-N-C(O) | Governs the orientation of the alkyl chain with respect to the plane of the phthalimide group. | Affects steric hindrance and overall molecular shape. |

| C-C-C-C | Describes the conformation of the butyl group itself (e.g., anti, gauche). | Determines the spatial extent and flexibility of the side chain. |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

By comparing the theoretical spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. researchgate.net For N-(2-hydroxy-3-butyl)phthalimide, characteristic vibrations would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, the stretching of the hydroxyl (O-H) group, and various C-H and C-N stretching and bending modes. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for N-(2-hydroxy-3-butyl)phthalimide Based on typical frequency ranges for functional groups found in related phthalimide derivatives. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Medium-Broad |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Butyl Chain | 3000 - 2850 | Strong |

| C=O Asymmetric Stretch | Phthalimide Carbonyl | ~1770 | Very Strong |

| C=O Symmetric Stretch | Phthalimide Carbonyl | ~1710 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch | Alcohol | 1260 - 1000 | Strong |

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and intermolecular interaction sites.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. aimspress.comnih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. aimspress.com

For N-(2-hydroxy-3-butyl)phthalimide, the HOMO is expected to be localized primarily on the electron-rich phthalimide ring system, while the LUMO would also be distributed across the conjugated system of the phthalimide moiety. The energies of these orbitals and their gap can be precisely calculated using DFT methods. nih.gov

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors These values are illustrative and would be quantitatively determined by DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). nih.gov

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.8 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 eV |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 eV |

Natural Bond Orbital (NBO) analysis is a powerful method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. faccts.deaiu.edubibliotekanauki.pl It provides a picture of the bonding in terms of localized Lewis-type structures (bonds and lone pairs). researchgate.net The stability of the molecule can be explained by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs.

In N-(2-hydroxy-3-butyl)phthalimide, significant stabilizing interactions are expected. These include the delocalization of the lone pairs (n) of the nitrogen and oxygen atoms into the antibonding orbitals (π) of the adjacent carbonyl groups. These n → π interactions are characteristic of amides and imides and contribute significantly to the resonance stabilization of the phthalimide ring. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 4: Plausible NBO Second-Order Perturbation Analysis (E(2)) for Key Interactions Illustrative E(2) values representing significant intramolecular charge-transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π*(C=O) | ~40-50 | Imide resonance stabilization |

| LP (O) of Carbonyl | σ*(N-C) | ~25-35 | Hyperconjugation |

| LP (O) of Hydroxyl | σ*(C-C) | ~2-5 | Hyperconjugation from side chain |

| π (Aromatic C=C) | π* (Aromatic C=C) | ~15-25 | Aromatic delocalization |

A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. researchgate.net The ESP map is invaluable for predicting how a molecule will interact with other charged or polar species, identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

For N-(2-hydroxy-3-butyl)phthalimide, the ESP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two carbonyl groups and the hydroxyl group. These regions are electron-rich and are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms, especially the acidic proton of the hydroxyl group and the hydrogens on the aromatic ring. These electron-poor regions are susceptible to nucleophilic attack. nih.gov

Neutral Potential (Green): Typically found over the nonpolar hydrocarbon portions of the molecule, such as the butyl chain.

This detailed charge landscape governs the molecule's intermolecular interactions, solubility, and binding behavior with biological targets.

Thermochemical Property Calculations and Stability Analysis

Thermochemical property calculations are fundamental to understanding the stability and energy landscape of N-(2-hydroxy-3-butyl)phthalimide. These studies typically employ high-level quantum chemical methods to predict key thermodynamic quantities.

Detailed Research Findings:

Theoretical studies on molecules with similar structural features, such as N-alkylsubstituted phthalimides and N-hydroxyphthalimide, provide a framework for the computational analysis of N-(2-hydroxy-3-butyl)phthalimide. uomustansiriyah.edu.iqresearchgate.netresearchgate.net For instance, the stability of N-substituted phthalimides has been compared using density functional theory (DFT) with the B3LYP functional and a 6-31G basis set. uomustansiriyah.edu.iq Such calculations determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies greater stability. uomustansiriyah.edu.iq

For more accurate thermochemical data, composite methods like the Gaussian-n (Gn) theories (e.g., G4) are often utilized. researchgate.net These methods systematically combine calculations at different levels of theory to approximate the results of a very high-level computation, yielding reliable enthalpies of formation (ΔfH°). researchgate.net A study on N-ethyl- and N-n-propylphthalimide calculated their gas-phase enthalpies of formation by considering a Boltzmann weighted average of all stable conformers, with weights derived from their Gibbs free energies. researchgate.net A similar approach for N-(2-hydroxy-3-butyl)phthalimide would be necessary to account for the flexibility of the hydroxybutyl side chain.

The table below illustrates the type of data generated from such computational studies, with example values drawn from research on structurally related N-substituted phthalimides.

Table 1: Calculated Electronic and Thermochemical Properties of N-Substituted Phthalimides This table presents example data from theoretical studies on related compounds to illustrate the outputs of thermochemical calculations. The values are not specific to N-(2-hydroxy-3-butyl)phthalimide.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Gas-Phase Enthalpy of Formation (kJ/mol) |

| N,N'-(biphenyl)bisphthalimide | B3LYP/6-31G | - | - | - | - |

| N-(4'-aminobiphenyl)phthalimide | B3LYP/6-31G | - | - | - | - |

| N-hydroxyphthalimide (NHPI) | G3B3 | - | - | - | - |

| Phthalimide | G4 | - | - | - | - |

| N-ethylphthalimide | G4 | - | - | - | - |

| N-n-propylphthalimide | G4 | - | - | - | - |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving N-(2-hydroxy-3-butyl)phthalimide. By mapping the potential energy surface of a reaction, chemists can identify intermediates, determine activation energies, and characterize the geometry of transition states.

Detailed Research Findings:

Studies on related N-hydroxyphthalimide (NHPI) derivatives offer significant insights into potential reaction mechanisms. For example, the catalytic activity of NHPI in oxidation reactions often involves the formation of the phthalimide-N-oxyl (PINO) radical through the homolytic cleavage of the N-O bond. researchgate.netnih.gov A proposed mechanism for the cross-dehydrogenative coupling of ketones with NHPI suggests that the PINO radical initiates the reaction by abstracting a hydrogen atom from the substrate. nih.gov For N-(2-hydroxy-3-butyl)phthalimide, a similar mechanism could be modeled for reactions involving the hydroxyl group or the C-H bonds on the butyl chain.

DFT calculations are commonly used to model these reaction pathways. For instance, the mechanism of NHPI-catalyzed oxidative cleavage of alkenes has been investigated computationally, revealing the intricate steps of bond formation and cleavage. researchgate.net Such a study involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, intermediates, and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the connected reactants and products, confirming that the located transition state correctly links the intended steps in the reaction sequence.

The activation energy (Ea) and reaction energy (ΔEr) for each elementary step are then calculated to build a complete energy profile of the reaction, which helps in determining the rate-limiting step.

Table 2: Example of Calculated Energy Profile Data for a Reaction Step This table is a hypothetical representation of data obtained from reaction mechanism modeling.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State | Imaginary Frequency (cm⁻¹) |

| A → [TS] → B | Reactant (A) | 0.0 | - | - |

| Transition State ([TS]) | +25.3 | Forming bond: 2.1 Å; Breaking bond: 1.8 Å | -450i | |

| Product (B) | -15.7 | - | - |

Analysis of Non-Covalent Interactions, Including Intramolecular Hydrogen Bonding

Non-covalent interactions play a crucial role in dictating the three-dimensional structure, conformation, and intermolecular recognition properties of molecules. In N-(2-hydroxy-3-butyl)phthalimide, the most significant of these is the potential for intramolecular hydrogen bonding.

Detailed Research Findings:

The flexible hydroxy-butyl side chain of N-(2-hydroxy-3-butyl)phthalimide allows the hydroxyl group (-OH) to act as a hydrogen bond donor, while one of the carbonyl oxygens of the phthalimide moiety can act as an acceptor. This interaction would lead to the formation of a stable six- or seven-membered ring, significantly influencing the molecule's preferred conformation.

Theoretical studies have confirmed the presence of such intramolecular hydrogen bonds in analogous compounds like N-(hydroxymethyl)phthalimide and N-(2-hydroxyethyl)phthalimide. researchgate.net These interactions are identified and characterized using several computational techniques:

Geometric Analysis: The distance between the hydrogen donor (O-H) and acceptor (O=C) and the angle of the hydrogen bond (O-H···O) are calculated. A short distance (typically < 2.5 Å) and an angle close to 180° are indicative of a hydrogen bond.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology. The presence of a bond path between the hydrogen and the acceptor atom, along with specific properties at the bond critical point (BCP), provides definitive evidence of a hydrogen bond and quantifies its strength. nih.gov

Non-Covalent Interaction (NCI) Plot: This is a visualization technique that highlights regions of non-covalent interactions in real space, color-coding them to distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and steric repulsion. nih.gov

Molecular docking studies on similar structures have also shown that both the phthalimide carbonyl groups and side-chain hydroxyl groups are key sites for forming hydrogen bonds and other non-covalent interactions (e.g., π-alkyl, π-anion) with biological macromolecules. mdpi.commdpi.com The isoindoline-1,3-dione core itself can participate in various stabilizing contacts, including π-π stacking and hydrophobic interactions. mdpi.com

Table 3: Example Data for Characterizing an Intramolecular Hydrogen Bond This table provides a hypothetical example based on computational analysis of hydrogen bonding.

| Interaction Type | Donor-Acceptor Atoms | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Electron Density at BCP (a.u.) |

| Intramolecular H-Bond | O-H ··· O=C | 2.05 | 155 | 0.025 |

Advanced Research Applications of N 2 Hydroxy 3 Butyl Phthalimide Derivatives in Academic Chemistry

Catalysis and Organocatalysis

The catalytic prowess of N-hydroxyphthalimide derivatives is a cornerstone of their application in modern organic synthesis. These compounds function as highly effective organocatalysts, capable of facilitating a range of chemical transformations under mild conditions. wikipedia.orgnih.gov

N-hydroxyphthalimide and its derivatives are distinguished as valuable organocatalysts that promote free-radical reactions through Hydrogen Atom Transfer (HAT) processes. wikipedia.org The catalytic cycle is initiated by the generation of the phthalimide-N-oxyl (PINO) radical from the N-hydroxyphthalimide precursor. mdpi.com This PINO radical is a highly effective agent for abstracting hydrogen atoms from C-H bonds in organic substrates, even relatively strong ones, due to the comparatively low bond dissociation energy of the N-O-H bond in the parent NHPI (88–90 kcal/mol). wikipedia.org

This HAT event generates a carbon-centered radical on the substrate, which can then undergo further reactions, such as oxidation in the presence of molecular oxygen. wikipedia.org The catalytic cycle is sustained when the resulting substrate-peroxyl radical abstracts a hydrogen atom from another NHPI molecule, regenerating the PINO radical and forming a hydroperoxide. wikipedia.org The efficiency and selectivity of these catalysts are influenced by a combination of enthalpic and polar effects. wikipedia.org Research has demonstrated that these catalytic systems are effective for the aerobic oxidation of various hydrocarbons, including alkylaromatic compounds and alkanes like cyclohexane. researchgate.net

Table 1: Performance of NHPI Derivatives in Catalytic Oxidation

| Substrate | Catalyst System | Product | Conversion (%) | Selectivity (%) | Source(s) |

|---|---|---|---|---|---|

| 1-Phenylethyl alcohol | NHPI-HCMSs (8 mol %) | Acetophenone | 42 | 96 | nih.gov |

| Cumene | NHPI / Copper Salt (60°C) | 2-phenyl-2-propanol | High | - | researchgate.net |

| Cumene | NHPI / Copper Salt (90°C) | Acetophenone | - | Major Product | researchgate.net |

| Ethylbenzene | Homogeneous NHPI | Acetophenone | ~11 mmol O₂ consumed | - | mdpi.com |

This table presents selected research findings on the catalytic performance of N-hydroxyphthalimide (NHPI) derivatives in various oxidation reactions. Catalyst performance is highly dependent on specific reaction conditions.

The ability of N-hydroxyphthalimide derivatives to be reversibly oxidized and reduced makes them excellent redox mediators in electrosynthetic processes. researchgate.net In this role, NHPI acts as an electron carrier, facilitating the oxidation of substrates at an electrode potential lower than that required for direct electrolysis of the substrate itself. This can lead to improved selectivity and efficiency in electrochemical reactions. researchgate.net

A key application is the electrochemical oxidation of alcohols to the corresponding aldehydes and ketones. researchgate.net The process involves the electrochemical oxidation of NHPI to the PINO radical at the anode. The PINO radical then abstracts a hydrogen atom from the alcohol, oxidizing it and regenerating NHPI, which can participate in another cycle. This mediated process avoids the high potentials and harsh conditions often associated with direct alcohol oxidation. researchgate.net This methodology has been extended to other transformations, such as the selective iodination of methylarenes, showcasing the versatility of NHPI as an electrochemical mediator for C-H functionalization. researchgate.net

Table 2: Electrosynthetic Applications Mediated by NHPI Derivatives

| Reaction Type | Substrate Type | Key Feature | Mechanism | Source(s) |

|---|---|---|---|---|

| Alcohol Oxidation | Primary/Secondary Alcohols | Oxidation to carbonyls | NHPI is oxidized to PINO radical, which oxidizes the alcohol. | researchgate.net |

| C-H Iodination | Methylarenes | Selective benzylic iodination | NHPI mediates C-H oxidation at lower potentials than direct electrolysis. | researchgate.net |

This table summarizes the role of N-hydroxyphthalimide (NHPI) derivatives as redox mediators in facilitating specific electrosynthetic transformations.

In the field of photocatalysis, esters of N-hydroxyphthalimide have emerged as highly valuable radical precursors. researchgate.net These compounds, often termed redox-active esters, can be activated by visible light in the presence of a suitable photocatalyst. researchgate.netresearchgate.net The typical mechanism involves a single-electron transfer (SET) from the excited photocatalyst to the NHPI ester. researchgate.net This reduction event triggers the cleavage of the weak N-O bond, leading to the formation of alkyl or other carbon-centered radicals via decarboxylation. researchgate.net

This strategy has been successfully employed in a variety of synthetic transformations. For instance, the generation of amidyl radicals from NHPI imidate esters has enabled the C-H amidation of electron-rich heteroarenes under mild, visible-light-mediated conditions. researchgate.net Similarly, the use of N-acyloxyphthalimides as alkyl radical precursors has been widely applied in photocatalytic alkylation reactions. researchgate.net The versatility of this approach allows for the formation of C-C and C-N bonds, providing access to complex molecular architectures from readily available starting materials. researchgate.netnih.gov

Table 3: Photocatalytic Reactions Utilizing NHPI Esters

| Reaction Type | NHPI Derivative | Radical Generated | Key Transformation | Source(s) |

|---|---|---|---|---|

| C-H Amidation | NHPI Imidate Esters | Amidyl Radical | Functionalization of heteroarenes | researchgate.net |

| Alkylation | N-Acyloxyphthalimides | Alkyl Radical | Decarboxylative cross-coupling | researchgate.net |

| C(sp³)–H Functionalization | N-Hydroxyphthalimide | N-Alkoxyphthalimide | Cross-dehydrogenative coupling with aryl ketones | nih.gov |

This table highlights the application of N-hydroxyphthalimide (NHPI) derivatives in generating reactive radical intermediates for various photocatalytic syntheses.

Materials Science Applications and Functional Material Integration

The functional groups inherent in the N-(2-hydroxy-3-butyl)phthalimide structure, namely the hydroxyl group and the imide ring, make its derivatives attractive candidates for integration into functional materials and for applications in materials science. evitachem.com

The performance and lifespan of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrolyte and the integrity of the solid electrolyte interphase (SEI) that forms on the anode surface. chemmethod.comnih.gov Computational studies have identified phthalimide (B116566) derivatives as a promising class of electrolyte additives designed to enhance battery performance. chemmethod.com These additives can be preferentially reduced on the graphite (B72142) anode surface during the initial charging cycles to form a stable and robust SEI layer. chemmethod.com

A computational screening using density functional theory (DFT) compared various phthalimide derivatives against vinylene carbonate (VC), a well-known SEI-forming additive. chemmethod.com The study evaluated properties such as the lowest unoccupied molecular orbital (LUMO) energy, which indicates the ease of reduction, and the binding energy to lithium ions. The results showed that derivatives like 3-nitrophthalimide, N-chlorophthalimide, and 3,4,5,6-tetrachlorophthalimide (B72998) have higher reduction potentials than VC. This suggests they can be reduced before the bulk electrolyte solvent, forming a protective SEI layer that prevents further electrolyte decomposition and improves cycling stability. Furthermore, their higher anodic stability makes them potential alternatives to VC, especially for high-voltage LIB applications. chemmethod.com

Table 4: Calculated Properties of Phthalimide Derivatives as Potential Electrolyte Additives

| Compound | LUMO (eV) | Reduction Potential (V vs. Li/Li⁺) | Anodic Stability (V vs. Li/Li⁺) | Key Finding | Source(s) |

|---|---|---|---|---|---|

| Phthalimide | -0.98 | 1.83 | 5.51 | Promising SEI-forming candidate | chemmethod.com |

| 3-Nitrophthalimide | -2.54 | 2.50 | 5.92 | Higher reduction potential than VC | chemmethod.com |

| N-Chlorophthalimide | -1.78 | 2.58 | 5.25 | Higher reduction potential than VC | chemmethod.com |

| 3,4,5,6-Tetrachlorophthalimide | -2.01 | 2.54 | 5.60 | Higher reduction potential than VC | chemmethod.com |

| Vinylene Carbonate (VC) | -0.63 | 1.88 | 4.60 | Standard additive for comparison | chemmethod.com |

This table presents computational data for phthalimide derivatives, suggesting their potential as effective SEI-forming additives in lithium-ion batteries compared to the conventional additive vinylene carbonate (VC). Data is based on DFT calculations.

The immobilization of N-hydroxyphthalimide derivatives onto polymer backbones is an effective strategy for creating heterogeneous, recyclable catalysts. mdpi.comnih.gov This approach combines the catalytic activity of the NHPI moiety with the practical advantages of a solid support, such as easy separation from the reaction mixture and potential for reuse. mdpi.com

Researchers have successfully immobilized NHPI onto polystyrene resins through both amide and ester linkages. nih.gov These polymer-supported catalysts have been effectively used for the selective oxidation of alcohols and polysaccharides like pullulan, a water-soluble polymer derived from starch. nih.gov The oxidation of pullulan's primary alcohol groups was achieved at room temperature using a polystyrene-NHPI catalyst in the presence of sodium hypochlorite (B82951) and sodium bromide. nih.gov This demonstrates a viable route for modifying bio-based polymers to create new functional materials. The development of such systems aligns with the broader goal of creating more sustainable chemical processes and utilizing renewable resources like biomass for polymer synthesis. nih.gov

Table 5: NHPI-Functionalized Polymer Systems

| Polymer Support | NHPI Linkage | Application | Key Advantage | Source(s) |

|---|---|---|---|---|

| Polystyrene | Amide Bond | Oxidation of Pullulan | Recyclable catalyst for bio-polymer modification | nih.gov |

| Polystyrene | Ester Bond | Oxidation of Pullulan | Recyclable catalyst, easy work-up | nih.gov |

| Chloromethyl Polystyrene | Ester Bond | Oxidation of Ethylbenzene | Catalyst can be recycled without significant loss of activity | mdpi.com |

| Hydrothermal Carbon Microspheres (HCMSs) | Amide Bond | Aerobic Oxidation of Alcohols | Recyclable, metal-free, green catalyst system | nih.gov |

This table summarizes various approaches to integrating N-hydroxyphthalimide (NHPI) derivatives into polymer supports to create functional, recyclable catalytic materials.

Molecular Recognition and Supramolecular Assembly Research

The inherent structural features of phthalimide derivatives, such as the planar phthalimide ring system and the presence of hydrogen bond-accepting carbonyl groups, make them excellent candidates for building blocks in supramolecular chemistry. researchgate.net The introduction of a hydroxybutyl group, as seen in N-(2-hydroxy-3-butyl)phthalimide, adds a crucial hydrogen bond-donating hydroxyl group and a flexible hydrophobic chain, further expanding the possibilities for molecular recognition and self-assembly.

Researchers have leveraged these characteristics to design and construct complex, self-assembled structures. researchgate.net The interplay of hydrogen bonding (N-H⋯O and O-H⋯O), π–π stacking interactions between the aromatic phthalimide rings, and van der Waals forces driven by the alkyl chains dictates the final supramolecular architecture. researchgate.net These non-covalent interactions can guide the assembly of molecules into well-defined one-, two-, or even three-dimensional networks. researchgate.net For instance, studies on related phthalimide derivatives have shown the formation of tape-like motifs and more complex framework structures through such interactions. researchgate.net

The molecular recognition capabilities of N-(2-hydroxy-3-butyl)phthalimide derivatives are also being explored in the context of host-guest chemistry. The phthalimide moiety can act as a binding site for various guest molecules, with the hydroxybutyl chain providing an additional point of interaction and influencing the selectivity of the host-guest complex. These properties are crucial for the development of chemical sensors and new materials with tailored properties.

Probing Molecular Interactions in Biochemical Systems

The structural characteristics of N-(2-hydroxy-3-butyl)phthalimide derivatives make them valuable tools for investigating molecular interactions within complex biological systems. mdpi.com The phthalimide core can be functionalized to modulate properties such as hydrophobicity and electronic distribution, while the hydroxybutyl side chain provides a site for hydrogen bonding, a key interaction in many biological recognition events. mdpi.com

Derivatives of this compound have been employed as molecular probes to study their interactions with plasma proteins, which are crucial for the transport and distribution of therapeutic agents in the body. mdpi.comnih.gov Spectroscopic techniques, such as fluorescence and circular dichroism, are often used to monitor these interactions, providing insights into binding affinities, binding sites, and conformational changes in the proteins upon ligand binding. mdpi.comnih.gov

Investigation of Alkylating Agent Mechanisms at the Molecular Level

While N-(2-hydroxy-3-butyl)phthalimide itself is not a classical alkylating agent, its derivatives can be designed to study the mechanisms of these important therapeutic compounds. Alkylating agents exert their cytotoxic effects primarily through the covalent modification of DNA, leading to cell death. nih.gov Understanding the intricacies of these mechanisms at the molecular level is crucial for the design of more effective and less toxic cancer therapies.

The hydroxyl group on the N-(2-hydroxy-3-butyl)phthalimide scaffold can act as a nucleophile, participating in reactions that mimic the initial steps of DNA alkylation. evitachem.com By studying the reactivity of this hydroxyl group towards electrophilic species, researchers can gain insights into the factors that govern the efficiency and selectivity of alkylation reactions. Furthermore, the phthalimide moiety can be modified to include reporter groups, allowing for the visualization and quantification of these molecular events.

Studies on related phthalimide derivatives have explored their interactions with biomacromolecules, providing a framework for understanding how such compounds might behave in a biological environment. For example, the binding of phthalimide derivatives to plasma proteins can influence their bioavailability and transport to target sites, which is a critical consideration in drug design. mdpi.com

Computational Studies of Enzyme-Ligand Interactions via Molecular Docking

Molecular docking has emerged as a powerful computational tool to predict and analyze the binding of small molecules to the active sites of enzymes and other protein targets. nih.govnih.gov This in silico approach provides valuable information about the binding affinity, orientation, and key interactions between a ligand and its receptor, guiding the rational design of new inhibitors and probes.

In the context of N-(2-hydroxy-3-butyl)phthalimide derivatives, molecular docking studies have been instrumental in elucidating their interactions with plasma proteins such as bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AAG), and gamma globulin (GG). mdpi.comnih.gov These studies have revealed the preferred binding sites and the nature of the intermolecular forces that stabilize the protein-ligand complexes.

For a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives, which share the core 2-hydroxypropyl phthalimide structure, molecular docking simulations have provided detailed insights into their binding modes. mdpi.com The calculations of binding free energy (ΔG°) indicate the spontaneity and strength of the interaction, with more negative values suggesting a more stable complex. mdpi.comnih.gov

The interactions observed in these docking studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. The hydroxyl group of the ligand often forms hydrogen bonds with polar amino acid residues in the binding pocket, while the phthalimide and other aromatic rings engage in hydrophobic and π-alkyl or π-π interactions. mdpi.com

| Compound | BSA (kJ·mol⁻¹) | AAG (kJ·mol⁻¹) | GG (kJ·mol⁻¹) |

|---|---|---|---|

| Derivative F1 | -35.1 | -30.2 | -33.5 |

| Derivative F2 | -36.2 | -29.8 | -34.1 |

| Derivative F3 | -36.8 | -31.5 | -34.7 |

| Derivative F4 | -37.9 | -32.1 | -35.1 |

| Compound | BSA (x 10⁴ dm³·mol⁻¹) | AAG (x 10³ dm³·mol⁻¹) | GG (x 10⁴ dm³·mol⁻¹) |

|---|---|---|---|

| Derivative F1 | 2.5 | 1.22 | 1.5 |

| Derivative F2 | 3.2 | 1.15 | 1.8 |

| Derivative F3 | 4.1 | 4.10 | 2.3 |

| Derivative F4 | 5.6 | 1.85 | 2.9 |

These computational findings, often corroborated by experimental data from spectroscopic techniques, provide a detailed molecular-level understanding of the interactions between N-(2-hydroxy-3-butyl)phthalimide derivatives and biological macromolecules, paving the way for their further development in various fields of academic and applied chemistry.

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-3-butyl)-phthalimide, and how are intermediates characterized?

The compound is typically synthesized via Gabriel synthesis, where potassium phthalimide reacts with a haloalkanol (e.g., 3-bromo-2-butanol) under nucleophilic substitution conditions . Purification involves recrystallization using solvents like ethanol, guided by melting point analysis (e.g., 74–75°C for analogous N-(3-bromopropyl)-phthalimide) . Intermediates are characterized via H/C NMR (phthalimide carbonyl peaks at ~170 ppm) and IR (C=O stretch at ~1770 cm) .

Q. Which spectroscopic techniques are critical for confirming the structure of N-substituted phthalimides?

Key methods include:

- NMR : H NMR identifies alkyl chain protons (δ 1.2–4.0 ppm) and hydroxyl groups (broad singlet at δ 1.5–3.0 ppm). C NMR confirms phthalimide carbonyls (~168–170 ppm) .

- IR : Stretching vibrations for C=O (1770 cm) and O-H (3200–3600 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 268.10 for N-(3-bromopropyl)-phthalimide) validate molecular weight .

Q. What safety protocols are essential when handling N-(2-hydroxy-3-butyl)-phthalimide?

Follow hazard codes Xi (irritant) and safety measures per GHS guidelines:

Q. How does the hydroxyl group in N-(2-hydroxy-3-butyl)-phthalimide influence its reactivity?

The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., DMF). It also facilitates derivatization via esterification or etherification for applications in drug conjugates .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-(2-hydroxy-3-butyl)-phthalimide, particularly in avoiding by-products?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of potassium phthalimide .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., elimination).

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted phthalimide or di-alkylated by-products .

Q. What strategies resolve contradictions in reported melting points or thermodynamic data for phthalimide derivatives?

Discrepancies often arise from purity or polymorphic forms. Methodological solutions include:

Q. How can molecular hybridization of phthalimide enhance antitumor activity?

Hybridize phthalimide with bioactive motifs (e.g., 1,2,3-triazoles) via click chemistry to target specific pathways:

- In Vitro Screening : Use Jurkat/HT-29 cells to assess cytotoxicity and immunomodulatory effects (e.g., TNF-α inhibition) .

- Structure-Activity Relationship (SAR) : Modify alkyl chain length or substituents to optimize binding to molecular targets (e.g., cereblon in thalidomide analogs) .